![molecular formula C16H14F3NO2 B12120204 2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)
2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-metilfenoxi)-N-[2-(trifluorometil)fenil]acetamida: es un compuesto químico con la siguiente fórmula estructural:
C16H13ClF3NO2
Consta de un grupo trifluorometilo, un anillo fenilo y una unidad de acetamida. La síntesis y aplicaciones del compuesto han despertado un interés significativo debido a sus propiedades únicas.
Métodos De Preparación
Rutas sintéticas:
Existen varias rutas sintéticas para este compuesto. Un método común implica la reacción de 2-metilfenol con cloruro de 2-(trifluorometil)benzoílo, seguido de amidación con amoníaco o una amina. La reacción procede en condiciones suaves, produciendo el producto deseado.
Producción industrial:
La producción a escala industrial normalmente implica procesos por lotes o continuos. Los precursores se combinan en presencia de catalizadores adecuados, y la reacción se optimiza para obtener rendimiento y pureza.
Análisis De Reacciones Químicas
Reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios productos de oxidación.
Reducción: La reducción del grupo trifluorometilo puede ocurrir, produciendo diferentes derivados.
Sustitución: Las reacciones de sustitución en el anillo fenilo o el grupo acetamida pueden modificar el compuesto.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH₄).
Sustitución: Diversos nucleófilos (por ejemplo, aminas, alcóxidos) en solventes apropiados.
Productos principales:
Los productos principales dependen de las condiciones de reacción específicas. Algunos ejemplos incluyen derivados hidroxilados, formas reducidas y análogos sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción en la síntesis orgánica.
Biología: Se investiga su posible bioactividad (por ejemplo, inhibición enzimática, unión a receptores).
Medicina: Puede exhibir efectos farmacológicos (por ejemplo, antiinflamatorio, antiviral).
Industria: Se emplea en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción exacto sigue siendo un área de investigación activa. Probablemente implique interacciones con objetivos celulares, afectando las vías bioquímicas. Se necesitan más estudios para dilucidar las vías moleculares específicas.
Comparación Con Compuestos Similares
Si bien existen compuestos relacionados, la combinación única del grupo trifluorometilo, el anillo fenilo y la funcionalidad acetamida diferencia a 2-(2-metilfenoxi)-N-[2-(trifluorometil)fenil]acetamida .
Compuestos similares:
Propiedades
Fórmula molecular |
C16H14F3NO2 |
|---|---|
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H14F3NO2/c1-11-6-2-5-9-14(11)22-10-15(21)20-13-8-4-3-7-12(13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Clave InChI |
JZTYFQXKMKECHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)


![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)

![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)

![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12120185.png)





